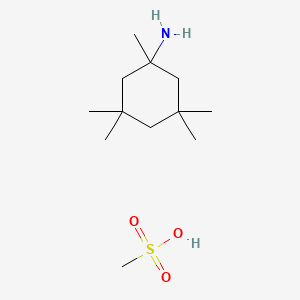

Neramexane mesylate

Descripción general

Descripción

El mesilato de neramexano es un fármaco relacionado con la memantina, que actúa como antagonista del receptor N-metil-D-aspartato (NMDA) y tiene efectos neuroprotectores. Se está desarrollando para diversas aplicaciones posibles, incluyendo el tratamiento del tinnitus, la enfermedad de Alzheimer, la adicción a las drogas, y como analgésico .

Métodos De Preparación

La síntesis del mesilato de neramexano implica la preparación de 1,3,3,5,5-pentametilciclohexanamina, que luego se convierte en su sal de mesilato. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .

Análisis De Reacciones Químicas

El mesilato de neramexano experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Treatment of Tinnitus

Neramexane mesylate has been primarily studied for its efficacy in treating subjective tinnitus. Clinical trials have demonstrated that doses of 50 mg and above lead to significant improvements in tinnitus scores over a 16-week period .

- Clinical Trial Data:

- Study Design: A randomized, double-blind, placebo-controlled trial involving 431 participants.

- Doses Tested: 25 mg/day, 50 mg/day, and 75 mg/day.

- Outcome: The 50 mg/day dose showed the most substantial improvement compared to placebo, although statistical significance was not fully achieved at the pre-defined endpoint .

| Dose (mg/day) | Change in Tinnitus Score | Statistical Significance |

|---|---|---|

| Placebo | Baseline | - |

| 25 | Moderate improvement | Not significant |

| 50 | Significant improvement | p = 0.098 |

| 75 | Moderate improvement | p = 0.289 |

Neuroprotective Effects

This compound is being investigated for its neuroprotective properties across various central nervous system disorders. Its mechanism involves preventing pathological activation of NMDA receptors while allowing physiological activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

- Potential Indications:

- Alzheimer’s Disease

- Parkinson’s Disease

- Huntington’s Disease

- Vascular Dementia

- Frontal Lobe Dementia

Substance Use Disorders

Research indicates that neramexane may help manage withdrawal symptoms and cravings associated with substance use disorders. Although some clinical trials have shown mixed results regarding its efficacy in this area, it remains a subject of interest for future studies .

Case Studies and Research Findings

Several studies have focused on the safety and tolerability of this compound across different populations:

- Phase II/III Trials:

- Observational Studies:

Mecanismo De Acción

El mesilato de neramexano actúa como un bloqueador de canales del receptor NMDA no competitivo. Se une al receptor NMDA e inhibe el flujo de iones calcio, lo que reduce la excitotoxicidad y el daño neuronal. Este mecanismo es similar al de la memantina, otro antagonista del receptor NMDA .

Comparación Con Compuestos Similares

El mesilato de neramexano es similar a la memantina y a los inhibidores de la acetilcolinesterasa en el sentido de que se dirige al deterioro cognitivo en la enfermedad de Alzheimer alterando la señalización de los neurotransmisores. a diferencia de estos compuestos, el mesilato de neramexano no afecta los mecanismos patológicos subyacentes, como la producción de amiloide o la acumulación de ovillos neurofibrilares .

Compuestos Similares

- Memantina

- Inhibidores de la acetilcolinesterasa

El mesilato de neramexano es único en su doble acción como antagonista del receptor NMDA y antagonista del receptor nicotínico de la acetilcolina, lo que contribuye a su amplia gama de posibles aplicaciones terapéuticas .

Actividad Biológica

Neramexane mesylate is a novel compound recognized for its dual action as an antagonist at both α9α10 nicotinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors. This unique pharmacological profile positions it as a potential therapeutic agent for conditions such as tinnitus, Alzheimer's disease, and chronic pain. The following sections detail its biological activity, supported by data tables and findings from various clinical studies.

This compound exhibits non-competitive antagonistic properties at NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound also interacts with α9α10 nicotinic acetylcholine receptors, primarily located in the cochlea, suggesting its utility in auditory disorders like tinnitus.

Key Mechanisms:

- NMDA Receptor Antagonism : Neramexane prevents excessive activation of NMDA receptors, which can lead to neurotoxicity.

- Cholinergic Modulation : By blocking α9α10 nicotinic receptors, neramexane may reduce excitotoxicity in auditory pathways.

Clinical Efficacy

Several clinical trials have evaluated the safety and efficacy of this compound, particularly in patients with moderate to severe tinnitus. A notable randomized, double-blind, placebo-controlled trial involved 431 participants who received varying doses of neramexane (25 mg, 50 mg, or 75 mg) over 16 weeks.

Study Results Overview:

| Dose (mg/day) | THI-12 Score Change (Week 16) | p-value | Common Adverse Events |

|---|---|---|---|

| Placebo | Baseline | - | - |

| 25 | No significant change | - | Dizziness |

| 50 | Improvement noted | 0.098 | Dizziness, fatigue |

| 75 | Improvement noted | 0.289 | Dizziness, vertigo |

The study indicated that the 50 mg/day dose exhibited the most significant improvement in tinnitus scores compared to placebo, although it did not reach statistical significance at the primary endpoint. Secondary measures showed consistent trends favoring the higher doses.

Safety and Tolerability

This compound was generally well tolerated across studies. The most common adverse events included dizziness and fatigue, with a clear dose-dependent relationship observed for these side effects. Importantly, no significant changes were noted in laboratory values or vital signs throughout the trials.

Case Studies and Observational Research

In addition to randomized trials, observational studies have further explored the efficacy of neramexane in diverse populations. For instance, a study conducted on a Hispanic cohort in Laredo, Texas reported improvements in subjective tinnitus scores among participants receiving this compound.

Observational Study Findings:

- Population : Hispanic patients with moderate to severe tinnitus.

- Dosage : Varied between 12.5 mg to 37.5 mg.

- Outcome : Significant improvement in hearing and reduction in tinnitus severity was noted.

Propiedades

IUPAC Name |

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUKHUGGXSIGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196605 | |

| Record name | Neramexane Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457068-92-7 | |

| Record name | Neramexane Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457068927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neramexane Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonic acid; 1,3,3,5,5-pentamethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERAMEXANE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M85GXG84D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.